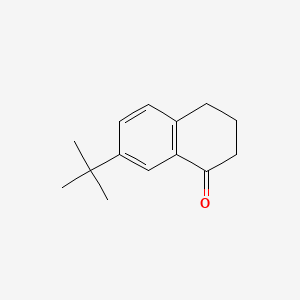
7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including related compounds like BHT (2,6-di-tert-butyl-4-methylphenol), have been widely used in industrial applications to retard oxidative reactions. Research by Liu and Mabury (2020) highlighted the environmental occurrence, human exposure, and toxicity of SPAs. These compounds have been detected in various environmental matrices such as indoor dust, outdoor air particulates, and water bodies. Their presence in human tissues and fluids indicates significant exposure pathways, including food intake and personal care products. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, raising concerns about environmental and health impacts of SPAs and their transformation products (Liu & Mabury, 2020).
Decomposition of Oxygenates in Fuel
The study on the decomposition of methyl tert-butyl ether (MTBE) by Hsieh et al. (2011) in a cold plasma reactor demonstrates the feasibility of using radio frequency (RF) plasma reactors for the decomposition of fuel oxygenates. This research is significant for environmental remediation as it presents an alternative method for converting pollutants like MTBE into less harmful substances. The efficiency of the decomposition process was shown to increase with input power, suggesting a potential approach for treating MTBE-contaminated environments (Hsieh et al., 2011).
Terpenoids and Health
Terpenoids, a class of natural products, have been studied for their potential therapeutic applications, including cancer therapy. Huang et al. (2012) reviewed the anti-cancer activity of terpenoids, highlighting their role in inhibiting cancer cell proliferation and metastasis through various mechanisms. This research points to the significance of natural compounds in developing new therapeutic agents and enhances our understanding of the biological activities of terpenoids (Huang et al., 2012).
Adsorption Studies for Environmental Remediation
Vakili et al. (2017) reviewed the adsorption feasibility of different adsorbents for the elimination of MTBE from aqueous solutions. This study is relevant for environmental engineering and pollution control, providing insights into the effectiveness of various adsorbents in removing a common groundwater contaminant. Understanding the adsorption properties can help in designing more efficient water treatment solutions (Vakili et al., 2017).
Propriétés
IUPAC Name |
7-tert-butyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-14(2,3)11-8-7-10-5-4-6-13(15)12(10)9-11/h7-9H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSRSRJESLKZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(CCCC2=O)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101313390 | |
| Record name | 7-tert-Butyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one | |
CAS RN |
22583-68-2 | |
| Record name | 7-tert-Butyl-1-tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22583-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-tert-Butyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101313390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



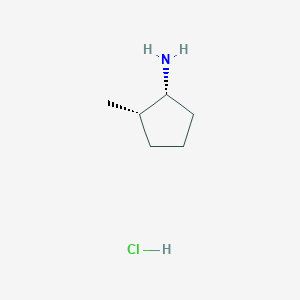
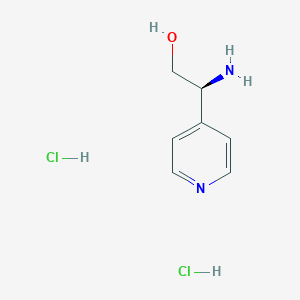
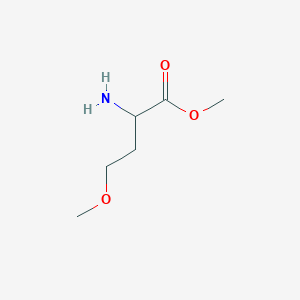
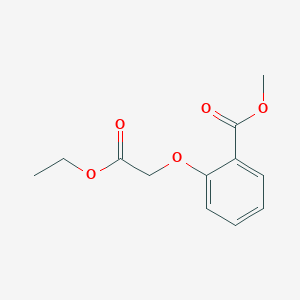
![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B3117651.png)
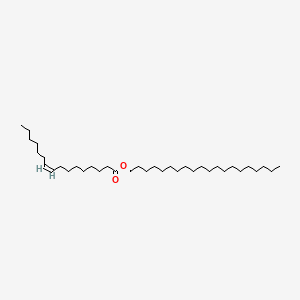



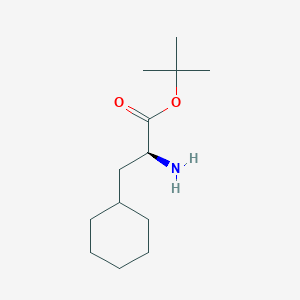
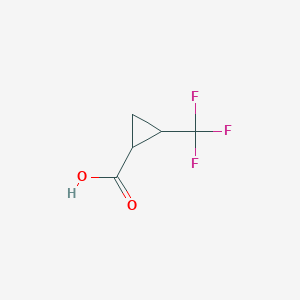

palladium(II)](/img/structure/B3117698.png)
